1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
Description
Properties
CAS No. |
1491794-37-6 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Reaction Design
The selection of precursors dictates the efficiency of cyclization. For example, 2-methyl-3,3-dichloroacrylonitrile has been employed as a starting material due to its ability to undergo sequential reactions with trimethyl orthoformate, forming intermediates like 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . This intermediate undergoes cyclization with formamidine salts under basic conditions to yield the target compound. The molar ratio of precursors (e.g., 1.0–6.0:1 for methylene reagents) and solvent choice (e.g., methanol, tetrahydrofuran) critically influence yield.
Optimization of Reaction Conditions
Temperature control is paramount. Cyclization reactions often proceed at 30–110°C, with higher temperatures accelerating kinetics but risking side reactions. For instance, maintaining 65–70°C during elimination steps ensures complete dehydrogenation while minimizing decomposition. Catalysts such as Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing reactant bonds, with catalyst loads as low as 0.5–10% of the precursor mass.
Industrial-Scale Applications
Continuous flow reactors have been adopted for large-scale production, offering advantages in heat transfer and reproducibility. EvitaChem reports yields exceeding 90% in optimized flow systems, compared to 70–85% in batch processes.
Condensation and Cyclization: Two-Step Synthesis
A prevalent two-step approach involves condensation followed by cyclization, as detailed in a 2025 patent for a structurally related compound. While the patent focuses on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, its methodology is adaptable to the target compound.
Step 1: Condensation Reaction
In the first step, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in methanol under Lewis acid catalysis. This exothermic reaction generates 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Intermediate IV), with yields reaching 85–92% at 30–40°C. The solvent-to-precursor mass ratio (3–10:1) ensures solubility without dilution effects.
Step 2: Cyclization and Elimination
Intermediate IV undergoes cyclization with formamidine acetate in methanol, mediated by sodium methoxide. A two-stage temperature protocol is employed:
-
Addition at 0–50°C : Slow addition minimizes side reactions.
-
Elimination at 50–110°C : Elevated temperatures drive HCl elimination, forming the aromatic pyridazine ring.
This one-pot method achieves 90.2% yield and 99.3% purity, with sodium methoxide acting as both base and deprotonating agent.
Alkylation Approaches for Functionalized Derivatives
Alkylation introduces substituents to the pyrrolopyridazinone core, enabling pharmacological optimization. A 2020 study demonstrated the alkylation of pyrrolo[3,4-d]pyridazinone derivatives using sodium ethoxide, yielding analogs with enhanced bioactivity.
Sodium Ethoxide-Mediated Alkylation
Reaction of 1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one with arylpiperazines in ethanol generates N-alkylated products. Sodium ethoxide scavenges HCl, shifting equilibrium toward product formation. Yields of 75–88% are typical, with reaction times of 4–6 hours at reflux.
Purification and Characterization
Crude products are purified via crystallization from ethanol or ethyl acetate. Purity is assessed using HPLC and NMR, with tautomerism in the oxadiazole-thione moiety necessitating careful spectral analysis.
Catalytic Methods and Solvent Systems
Role of Lewis Acid Catalysts
Zinc chloride and boron trifluoride etherate are effective catalysts for Friedel-Crafts-type cyclizations. In a representative procedure, 10 mol% ZnCl₂ increases yield from 62% to 89% by facilitating electrophilic aromatic substitution.
Solvent Optimization
Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization but complicate purification. Methanol and ethanol balances solubility and ease of isolation, with methanol producing higher yields (90.2%) than ethanol (84.5%) in comparative trials.
Green Chemistry Innovations
Solvent-Free Synthesis
Microwave-assisted, solvent-free methods reduce environmental impact. Pilot studies report 82% yield after 15 minutes at 150°C, though scalability remains challenging.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one derivatives is their role as inhibitors of various kinases, which are crucial targets in cancer therapy and other diseases.
- Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition : Recent studies have identified derivatives of this compound as potential inhibitors of RIPK1. These compounds demonstrate promising activity in preclinical models, suggesting their potential utility in treating inflammatory diseases and neurodegenerative disorders where RIPK1 plays a pivotal role in cell death and inflammation .
- Protein Kinase B (Akt) Inhibition : Another significant application involves the inhibition of Akt, a key player in the PI3K-Akt signaling pathway associated with cancer cell survival and proliferation. Derivatives like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have shown high selectivity and potency against Akt, making them candidates for further development as anticancer agents .
Therapeutic Applications
The therapeutic potential of this compound extends beyond kinase inhibition:
- Antiphlogistic and Analgesic Properties : Compounds derived from this scaffold have been reported to exhibit anti-inflammatory and analgesic effects. They are being explored for their ability to reduce neuropathic pain and manage conditions like rheumatic arthritis .
- Neuroprotective Effects : The ability of these compounds to modulate kinase activity suggests potential neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease where kinase signaling pathways are disrupted .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties. Key modifications that enhance potency and selectivity include:
| Modification | Effect |
|---|---|
| Substituents on the pyridazine ring | Increased selectivity for specific kinases |
| Alteration of linker groups | Improved oral bioavailability and metabolic stability |
| Variations in the nitrogen positioning | Enhanced binding affinity to target kinases |
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Case Study on RIPK1 Inhibition : A study demonstrated that specific derivatives effectively reduced RIPK1 activity in vitro and showed significant neuroprotective effects in animal models of neurodegeneration .
- Clinical Trials for Cancer Treatment : Compounds targeting Akt have progressed to early-phase clinical trials due to their ability to inhibit tumor growth in xenograft models. Their favorable pharmacokinetic profiles make them suitable candidates for further clinical development .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their substitution patterns:
Key Observations:
- The pyridazinone moiety in 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one introduces a lactam group, which may enhance hydrogen-bonding interactions compared to non-lactam analogs .
Substitution Effects :
- 4,7-Disubstituted pyrrolo-pyrimidines (e.g., compound 20 with 4-chlorobenzyl and 4-nitrobenzyl groups) showed >90% protection against DENV at 8.5 µM, outperforming reference inhibitors .
- In JAK1 inhibitors, cyclopentyl and piperazine substituents at position 4 improved target binding and selectivity .
Antiviral Activity:
- 4,7-Disubstituted Pyrrolo-Pyrimidines : Compounds 1 , 8 , and 11 demonstrated EC50 values <1 µM against ZIKV and DENV, with 1 (N-(4-chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) showing quantitative yield and high stability in NMR studies .
- Mechanism: While the exact target is unknown, these compounds likely interfere with viral RNA replication or protease activity .
Kinase Inhibition:
- JAK1 Inhibitors: Substituted (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino derivatives (e.g., cyclopentyl-dimethylamide analogs) achieved nanomolar IC50 values, attributed to their ability to block ATP-binding pockets .
Antiproliferative Activity:
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one derivatives, and what key intermediates are involved?
- Methodological Answer: Common routes include (1) cyclocondensation of aminopyridazine precursors with ketones or aldehydes under acidic conditions, and (2) palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the 4-position. Key intermediates such as 4-chloro-7H-pyrrolo[2,3-d]pyridazine enable further functionalization via nucleophilic substitution or Suzuki-Miyaura coupling. Solvent selection (e.g., water for eco-friendly synthesis) and acid catalysts (e.g., HCl) are critical for optimizing yields .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives, and what spectral markers should be prioritized?
- Methodological Answer: Prioritize 1H/13C NMR in DMSO-d6 to resolve tautomeric forms (e.g., lactam vs. lactim) and aromatic proton environments. Key markers include:
- A singlet near δ 11.7 ppm (D2O-exchangeable NH proton).
- Aromatic protons in the δ 6.6–8.2 ppm range.
- Lactam carbonyl carbon at δ ~160 ppm in 13C NMR.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound derivatives in multi-step syntheses?
- Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for coupling reactions or water for acid-catalyzed amination to improve solubility and reduce side products .
- Catalyst Screening: Test Pd(PPh3)4 or XPhos Pd G3 for cross-coupling efficiency.
- Purification: Employ cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) to isolate high-purity intermediates .
Q. What approaches resolve contradictions in reported biological activities of derivatives across different studies?
- Methodological Answer:
- Standardized Assays: Re-evaluate activity under uniform conditions (e.g., kinase inhibition assays at ATP Km values).
- Target Engagement Studies: Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to kinases like JAK or FAK.
- SAR Analysis: Compare substituent effects (e.g., 2,4-diamino vs. spirocyclic groups) to identify critical pharmacophores .
Q. How to design derivatives of this compound for selective kinase inhibition, and what structural features are critical?
- Methodological Answer:
- JAK Inhibitors: Introduce spirocyclic amines (e.g., 1,6-diazaspiro[3.4]octane) at the 4-position to enhance selectivity over other kinases .
- FAK Inhibitors: Incorporate 2,4-diaminopyrimidine scaffolds to mimic ATP-binding motifs. Substituents at the 6-position (e.g., fluorophenyl groups) improve hydrophobic interactions .
Q. What methodologies are effective in purifying this compound derivatives with high hydrophilicity?
- Methodological Answer:
- Cocrystallization: Co-crystal formation with acidic coformers (e.g., 3,5-dimethylpyrazole) improves crystallinity and reduces solubility in non-polar solvents .
- Chromatography: Use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) for polar derivatives .
Q. How to address discrepancies in NMR spectral data during characterization of tautomeric forms?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
